molecular formula C7H12O3 B1366501 Ethyl 2-(prop-2-en-1-yloxy)acetate

Ethyl 2-(prop-2-en-1-yloxy)acetate

Cat. No.: B1366501
M. Wt: 144.17 g/mol
InChI Key: JKVAFPAEVLWZIC-UHFFFAOYSA-N
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Description

Ethyl 2-(prop-2-en-1-yloxy)acetate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl 2-prop-2-enoxyacetate

InChI

InChI=1S/C7H12O3/c1-3-5-9-6-7(8)10-4-2/h3H,1,4-6H2,2H3

InChI Key

JKVAFPAEVLWZIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCC=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl hydroxyacetate was added dropwise to a slurry of NaH (1.1 eq) in DMF at 0° C. and the resulting mixture was stirred at RT for 2 h. After cooling to 0° C., allylbromide (1.1 eq) was added dropwise via syringe and the reaction mixture was stirred at RT for 2 h, quenched by careful addition of sat. aq. NH4Cl and partitioned between Et2O and brine. The organic layer was dried (Na2SO4) and concentrated under reduced pressure to give the title compound as pale yellow oil. 1H NMR (300 MHz, CDCl3) δ 5.91 (m, 1H), 5.30 (dd, J 17.2, 1.5, 1H), 5.24 (dd, J 10.6, 0.6, 1H), 4.23 (q, J 2.1, 2H), 4.10 (d, J 5.7, 2H), 4.08 (s, 2H), 1.29 (t, J 7.08, 3H).
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Synthesis routes and methods II

Procedure details

A round-bottom flask was charged with NaH (1.76 g, 44 mmol, 60% dispersion in mineral oil) and flushed with argon. Hexane (10 ml×2) was added and decanted. DMF (10 ml) was added into the flask and the resulting solution was cooled to 0° C. Ethyl glycolate (4.16 g, 40.0 mmol) was added over 10 min. The solution was allowed to gradually warm to 25° C. and was maintained at that temperature for 2H. The solution was cooled to 0° C. and allyl bromide (5.32 g, 44.0 mmol) was added over 10 min. The solution was allowed to gradually warm to 25° C. and stirred at that temperature for 2 h. Aqueous solution NH4Cl (10 ml) was added to the reaction and the mixture was diluted with EtOAc (60 ml). The organic layer was separated and washed with H2O (20 ml×2), dried over Na2SO4 and concentrated in vacuo. The crude product was purified by distillation under reduced pressure
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